2-Methylazetidine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Synthesis
Carboxylic acids and their derivatives play a significant role in medicinal chemistry due to their biological activities. The synthesis and biological evaluation of various carboxylic acid derivatives, including cinnamic acid and its analogs, have shown promise in anticancer research. These compounds' structural modifications can lead to significant changes in their bioactivity, selectivity, or physicochemical properties, indicating the potential of 2-Methylazetidine-3-carboxylic acid in drug development (De et al., 2011).
Biocatalysis and Environmental Applications
The understanding of biocatalyst inhibition by carboxylic acids is crucial for developing strategies to enhance microbial tolerance and performance in industrial processes. Research on the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae has provided insights into metabolic engineering strategies for robust strain development. This knowledge could be applied to optimize processes involving this compound as a precursor or intermediate in biotechnological applications (Jarboe et al., 2013).
Materials Science
In materials science, the solvent properties and extraction techniques for carboxylic acids are of interest for applications ranging from bio-based plastics to pharmaceuticals. Studies on solvent developments for the extraction of carboxylic acids from aqueous streams have highlighted the importance of understanding the physicochemical properties of these compounds for their efficient recovery and utilization. Such research could inform the handling and application of this compound in materials science, particularly in the context of green chemistry and sustainable material production (Sprakel & Schuur, 2019).
Properties
IUPAC Name |
2-methylazetidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3-4(2-6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHVBSWLQDUYRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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